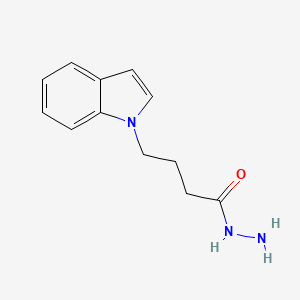
1H-Indole-1-butanoic acid, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-butanoic acid, hydrazide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Indole-1-butanoic acid, hydrazide typically involves the reaction of 1H-indole-1-butanoic acid with hydrazine. The process can be carried out under reflux conditions using methanol as a solvent. The reaction is usually catalyzed by acids such as methanesulfonic acid to yield the desired hydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1H-Indole-1-butanoic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or other reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents such as halogens or nitrating agents can introduce new substituents onto the indole ring.
Condensation: The hydrazide group can participate in condensation reactions to form hydrazones or other derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
1H-Indole-1-butanoic acid, hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are valuable in drug discovery and development.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-butanoic acid, hydrazide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes involved in metabolic processes or receptors that regulate cellular functions. The exact pathways depend on the specific derivative and its application .
Comparación Con Compuestos Similares
1H-Indole-1-butanoic acid, hydrazide can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: Known for its role as a plant hormone (auxin) and its applications in plant growth studies.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-butyric acid: Another plant hormone with applications in rooting and plant propagation.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other indole derivatives .
Propiedades
Número CAS |
143217-48-5 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-indol-1-ylbutanehydrazide |
InChI |
InChI=1S/C12H15N3O/c13-14-12(16)6-3-8-15-9-7-10-4-1-2-5-11(10)15/h1-2,4-5,7,9H,3,6,8,13H2,(H,14,16) |
Clave InChI |
JWHNFIOVTNSYRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


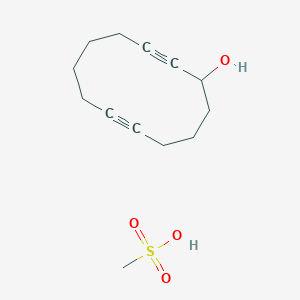
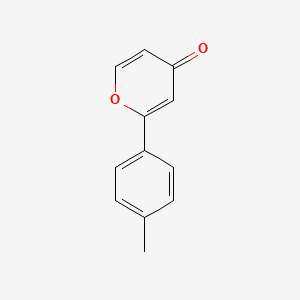
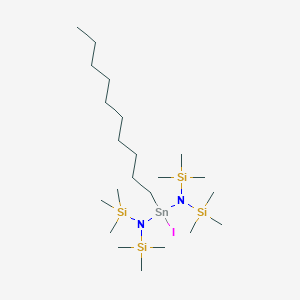
![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)
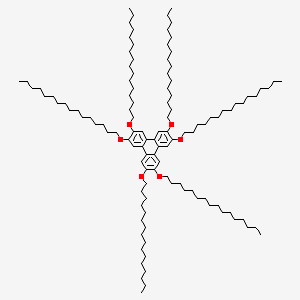
![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
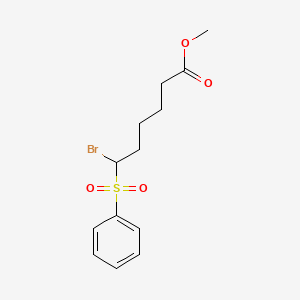
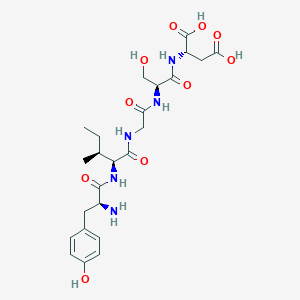
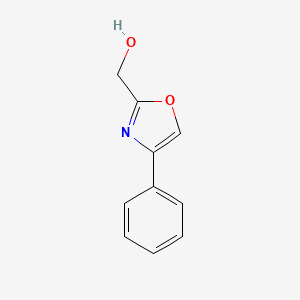
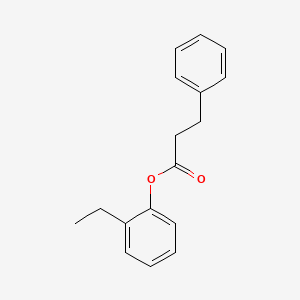
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
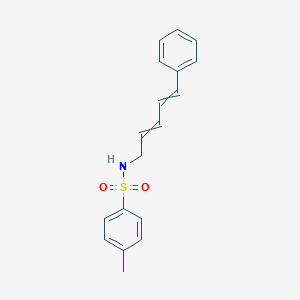
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
